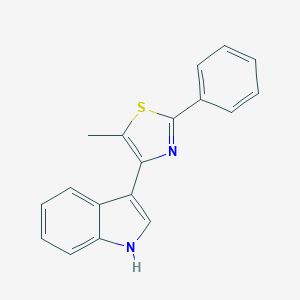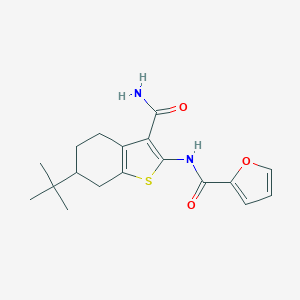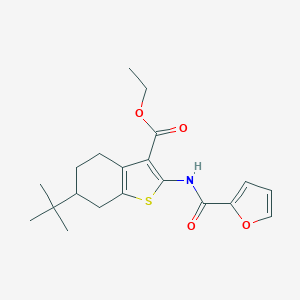
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole, also known as MTI-101, is a small molecule compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9). These enzymes are involved in various physiological processes such as inflammation and cancer progression. Inhibition of these enzymes by 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been found to inhibit the production of inflammatory cytokines and chemokines. These effects may contribute to its potential in treating cancer and inflammatory diseases.
実験室実験の利点と制限
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in vitro. However, there are also limitations to its use in lab experiments. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research applications.
将来の方向性
There are several future directions for the research of 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. These studies may help to determine its potential for clinical use in the future.
Conclusion:
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole is a small molecule compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for clinical use.
合成法
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole can be synthesized using various methods. One of the methods involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-methyl-2-aminophenol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with indole-3-carboxaldehyde to obtain 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole.
科学的研究の応用
3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in various scientific research applications. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(5-methyl-2-phenyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential in treating neurological disorders such as Alzheimer's disease.
特性
分子式 |
C18H14N2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C18H14N2S/c1-12-17(15-11-19-16-10-6-5-9-14(15)16)20-18(21-12)13-7-3-2-4-8-13/h2-11,19H,1H3 |
InChIキー |
ZYDWGPRBLIRGMU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
正規SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)


![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)